Inarigivir
Übersicht
Beschreibung
Inarigivir is an oral dinucleotide RIG-I agonist that has demonstrated anti-viral activity against Hepatitis B Virus (HBV) via a combination of activation of innate immunity and a DAA effect as a Non-Nucleotide Reverse Transcriptase Inhibitor (NNRTI) .
Molecular Structure Analysis
The molecular formula of Inarigivir is C20H26N7O10PS . The molecular weight is 587.5 .
Chemical Reactions Analysis
Inarigivir has been shown to increase the ability of BCG-infected mouse APCs to secrete elevated levels of IL-12, TNF-α, and IFN-β, and Caspase-1 dependent IL-1β cytokine . It also increased the ability of macrophages to kill MTB in a Caspase-1-, and autophagy-dependent manner .
Physical And Chemical Properties Analysis
Inarigivir is a solid substance with a molecular weight of 604.53. It is soluble in water (100 mg/mL) and DMSO (100 mg/mL) when ultrasonicated .
Wissenschaftliche Forschungsanwendungen
Inarigivir as a Treatment for Chronic Hepatitis B
Inarigivir has been evaluated for its effectiveness in treating chronic Hepatitis B virus (HBV) infection. It functions as an immunomodulator and direct antiviral against HBV. A phase 2 study revealed that Inarigivir could induce a significant reduction in HBV DNA, indicating its efficacy in treating HBV infection. The study also observed that low baseline HBsAg levels were associated with better suppression of HBV DNA and RNA during Inarigivir treatment, suggesting its potential in achieving a functional cure for HBV (Yuen et al., 2022).
Inarigivir as an Adjuvant for Tuberculosis Vaccine
Inarigivir has been studied for its potential as an adjuvant to enhance the efficacy of the Bacille Calmette-Guérin (BCG) vaccine against Tuberculosis (TB) in mice. The research indicated that Inarigivir, as an adjuvant, could improve the immunogenicity of the BCG vaccine, leading to better protection against TB. This suggests that Inarigivir could be a valuable tool in boosting vaccine efficacy against certain infectious diseases (Khan et al., 2020).
Potential for Repurposing Inarigivir in COVID-19 Treatment
Inarigivir has been considered for repurposing in the treatment of COVID-19. A study suggested that Inarigivir soproxil, along with other investigational drugs, could be repurposed to treat COVID-19, highlighting the potential of Inarigivir in addressing emerging viral infections beyond its original scope of application (Joshi & Poduri, 2020).
Challenges and Safety Concerns
While Inarigivir shows promise in various applications, it's crucial to note the challenges and safety concerns. For instance, a trial investigating Inarigivir for HBV infection was stopped due to safety concerns related to drug-induced hepatocellular dysfunction, underlining the importance of careful evaluation of its safety profile in different applications (Yılmaz, 2020)
Safety And Hazards
Zukünftige Richtungen
Inarigivir is under investigation in clinical trials for the treatment of HBV infection . The ACHIEVE trial confirms the safety and anti-viral efficacy of Inarigivir up to 200mg daily and further studies at doses of up to 400mg daily in combination with TDF or added to NUC suppressed patients are underway .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMICVBGNUEHGE-FUQPUAIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N7O10PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Inarigivir | |
CAS RN |
475650-36-3 | |
Record name | Inarigivir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inarigivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15062 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INARIGIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.